Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate
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Overview
Description
Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a phenoxy group, and a hydroxymethyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate typically involves the esterification of 3-(hydroxymethyl)phenol with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)phenoxypropanoate.
Reduction: Formation of 2-[3-(hydroxymethyl)phenoxy]propanol.
Substitution: Formation of various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can participate in aromatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-hydroxyphenyl)propanoate
- Ethyl 2-hydroxy-3-phenylpropanoate
- Methyl 2-[3-(hydroxymethyl)phenoxy]propanoate
Uniqueness
This compound is unique due to the presence of both a hydroxymethyl group and a phenoxy group, which confer distinct chemical and biological properties
Properties
CAS No. |
915157-53-8 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate |
InChI |
InChI=1S/C12H16O4/c1-3-15-12(14)9(2)16-11-6-4-5-10(7-11)8-13/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
PYJIBQMMFIVBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC(=C1)CO |
Origin of Product |
United States |
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